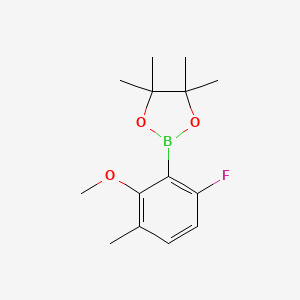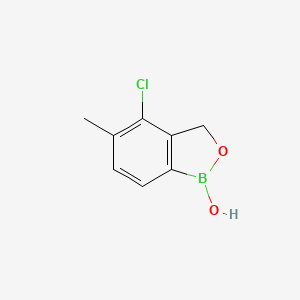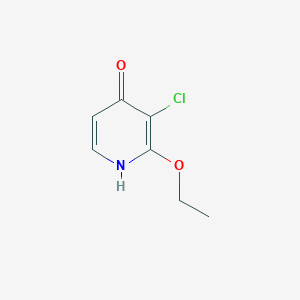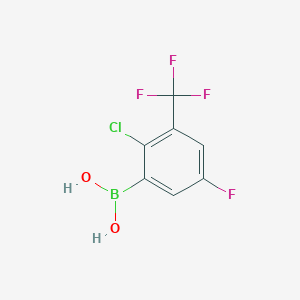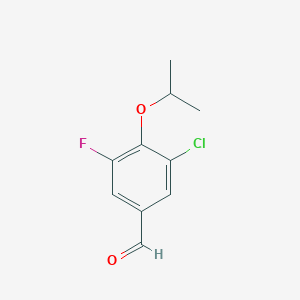
2-Chloro-5-fluoro-3-(trifluoromethyl)benzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-fluoro-3-(trifluoromethyl)benzyl alcohol is a chemical compound belonging to the class of aryl halides. It is characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to a benzyl alcohol moiety. This compound is known for its high reactivity and is used as an intermediate in the synthesis of various organic and pharmaceutical molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
There are several methods for synthesizing 2-Chloro-5-fluoro-3-(trifluoromethyl)benzyl alcohol. One common method involves the reaction of 2-Chloro-5-fluoro-3-(trifluoromethyl)benzyl chloride with water or alcohols. Another method involves the reduction of 2-Chloro-5-fluoro-3-(trifluoromethyl)benzaldehyde using sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using the aforementioned synthetic routes. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, elemental analysis, and infrared spectroscopy is common for the characterization of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-fluoro-3-(trifluoromethyl)benzyl alcohol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Oxidation: Oxidation reactions can convert the alcohol group to other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Sodium borohydride is commonly used as a reducing agent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzyl alcohols, while reduction and oxidation can produce different alcohol derivatives and oxidized products, respectively.
Aplicaciones Científicas De Investigación
2-Chloro-5-fluoro-3-(trifluoromethyl)benzyl alcohol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research has shown that it can inhibit the growth of cancer cells in vitro, making it a potential candidate for anticancer drug development.
Industry: It is used in the production of pharmaceuticals and agrochemicals due to its reactivity and versatility.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-fluoro-3-(trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit the growth of cancer cells by interfering with cellular signaling pathways and inducing apoptosis. Additionally, its anti-inflammatory and analgesic effects are believed to be mediated through the inhibition of pro-inflammatory mediators.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-Chloro-5-fluoro-3-(trifluoromethyl)benzyl alcohol is unique due to the presence of both chloro and fluoro groups along with a trifluoromethyl group on the benzyl alcohol moiety. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in various synthetic and research applications.
Propiedades
IUPAC Name |
[2-chloro-5-fluoro-3-(trifluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O/c9-7-4(3-14)1-5(10)2-6(7)8(11,12)13/h1-2,14H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVJSRMHHZTMEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)Cl)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



